molecular formula C14H24N2O2 B7476321 1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B7476321
M. Wt: 252.35 g/mol
InChI Key: PETHBSBWFNYALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). It is a synthetic compound that has been developed as a potential treatment for a range of neurological disorders, including epilepsy, anxiety, and addiction.

Mechanism of Action

1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA-AT, 1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This, in turn, reduces the excitability of neurons and can help to prevent seizures and reduce anxiety.
Biochemical and Physiological Effects:
1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has been shown to have a range of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This, in turn, reduces the excitability of neurons and can help to prevent seizures and reduce anxiety. 1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. It has also been shown to be effective in reducing seizures in animal models of epilepsy, which makes it a useful tool for studying the mechanisms of epilepsy. However, 1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has some limitations for use in lab experiments. It is a synthetic compound that is difficult to synthesize and purify, which can make it expensive to use. It also has limited solubility in water, which can make it difficult to use in some experimental protocols.

Future Directions

There are several future directions for the study of 1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. One potential direction is the development of new synthetic methods for the production of 1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, which could make it more accessible for use in lab experiments. Another potential direction is the investigation of the potential therapeutic applications of 1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the role of 1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one in the regulation of GABA signaling in the brain could be further explored to better understand its potential therapeutic applications.

Synthesis Methods

1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is synthesized through a multi-step process that involves the reaction of piperidine and azetidine with various reagents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a challenging process that requires expertise in organic chemistry.

Scientific Research Applications

1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has been tested in clinical trials for the treatment of cocaine addiction. 1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has also been investigated for its potential use in the treatment of anxiety disorders and depression.

properties

IUPAC Name

1-[4-(azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-14(2,3)13(18)16-9-5-11(6-10-16)12(17)15-7-4-8-15/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETHBSBWFNYALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

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